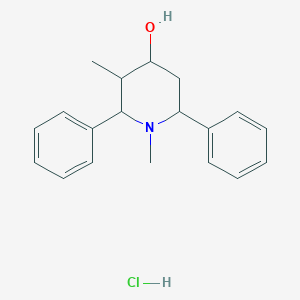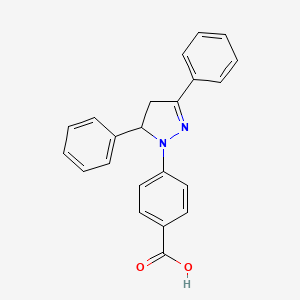![molecular formula C23H24N2O3S B5004632 N~1~-benzyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5004632.png)
N~1~-benzyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-benzyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of glycine receptor antagonist that has been found to have promising results in scientific research.
Mechanism of Action
The mechanism of action of N~1~-benzyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves the inhibition of glycine receptors in the central nervous system. Glycine receptors are involved in the regulation of inhibitory neurotransmission, and the inhibition of these receptors by the compound leads to the modulation of neuronal activity. This modulation of neuronal activity is responsible for the pharmacological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to have anticonvulsant, anxiolytic, and sedative effects. It has also been found to have potential applications in the treatment of pain, addiction, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N~1~-benzyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in lab experiments include its high potency and selectivity for glycine receptors. The compound is also relatively easy to synthesize, and large quantities can be produced with high purity. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety profile.
Future Directions
There are several future directions for the study of N~1~-benzyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One potential direction is the investigation of the compound's potential applications in the treatment of addiction and neurodegenerative diseases. Another direction is the development of new analogs of the compound with improved pharmacological properties. Additionally, further studies are needed to determine the safety profile of the compound and its potential for clinical use.
Conclusion:
This compound is a compound with promising potential applications in various fields of scientific research. Its high potency and selectivity for glycine receptors make it a valuable tool for investigating the role of these receptors in the central nervous system. Further studies are needed to determine the safety profile of the compound and its potential for clinical use. The development of new analogs of the compound with improved pharmacological properties is also an area of future research.
Synthesis Methods
The synthesis of N~1~-benzyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves the reaction of N-benzyl-N-(2-methylphenyl)-2-nitroethene-1,1-diamine with 4-methylbenzenesulfonyl chloride in the presence of a base. The resulting compound is then treated with acetic anhydride to obtain the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
N~1~-benzyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and sedative effects. The compound has also been found to have potential applications in the treatment of pain, addiction, and neurodegenerative diseases.
properties
IUPAC Name |
N-benzyl-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-18-12-14-21(15-13-18)29(27,28)25(22-11-7-6-8-19(22)2)17-23(26)24-16-20-9-4-3-5-10-20/h3-15H,16-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYYQTJPTDKNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5004554.png)
![N-[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]glycine](/img/structure/B5004577.png)
![5-methoxy-2-{[2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole dihydrochloride](/img/structure/B5004579.png)
![3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B5004582.png)
![5-({[3-(dimethylamino)phenyl]amino}methylene)-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5004591.png)
![6',7'-dimethoxy-1'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B5004613.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5004628.png)
![3-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5004646.png)
![5'-(1,4-dioxaspiro[4.5]dec-2-yl)-6'-methoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]](/img/structure/B5004647.png)



![2-[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)propyl]-6-(4-methylphenyl)-3(2H)-pyridazinone](/img/structure/B5004666.png)